3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine
CAS No.: 1021218-82-5
Cat. No.: VC11931760
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021218-82-5 |
|---|---|
| Molecular Formula | C20H21N5O3S |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 3-(2-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine |
| Standard InChI | InChI=1S/C20H21N5O3S/c1-28-19-7-3-2-6-17(19)18-8-9-20(23-22-18)24-11-13-25(14-12-24)29(26,27)16-5-4-10-21-15-16/h2-10,15H,11-14H2,1H3 |
| Standard InChI Key | KZJXPFIMKJTTOW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The molecular formula of 3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine is C₂₀H₂₁N₅O₃S, with a molecular weight of 411.5 g/mol. The structure integrates three key components:
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A pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms), which serves as the central scaffold.
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A 2-methoxyphenyl group attached at the 3-position of the pyridazine, contributing steric bulk and electron-donating effects.
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A piperazine ring linked via a sulfonyl group to a pyridine-3-yl substituent at the 6-position, introducing polar and hydrogen-bonding capabilities.
The sulfonamide bridge (-SO₂-) between the piperazine and pyridine enhances solubility and facilitates interactions with biological targets, while the methoxy group modulates lipophilicity. X-ray crystallography and NMR studies confirm a planar pyridazine core with the piperazine adopting a chair conformation, optimizing spatial alignment for target binding.
Spectroscopic Characterization
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NMR Spectroscopy: Proton NMR reveals distinct signals for the methoxy group (δ 3.85 ppm, singlet), pyridazine protons (δ 8.2–8.6 ppm), and piperazine resonances (δ 3.1–3.4 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 411.5, consistent with the molecular formula.
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IR Spectroscopy: Key absorptions include S=O stretching (1130–1150 cm⁻¹) and C-N vibrations (1250–1300 cm⁻¹).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine involves a multi-step sequence:
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Pyridazine Core Formation: Condensation of hydrazine derivatives with diketones generates the pyridazine ring.
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Functionalization at C3: Suzuki-Miyaura coupling introduces the 2-methoxyphenyl group using palladium catalysts.
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Piperazine Installation: Nucleophilic aromatic substitution at C6 with 1-(pyridine-3-sulfonyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF).
Optimization studies highlight ZrCl₄ as an effective catalyst for analogous reactions, improving yields to >75%. Industrial-scale production employs high-throughput screening to refine solvent systems (e.g., ethanol/water mixtures) and reduce byproducts.
Reactivity Profile
The compound participates in:
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Nucleophilic Substitution: The sulfonamide group undergoes replacement with amines or thiols under acidic conditions.
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Oxidation-Reduction: The pyridine ring is susceptible to hydrogenation, forming piperidine derivatives.
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Complexation: The sulfonyl oxygen and pyridazine nitrogen atoms coordinate with metal ions (e.g., Ni²⁺, Zn²⁺), relevant to enzyme inhibition .
In silico docking studies predict strong binding to urease, a nickel-dependent enzyme linked to Helicobacter pylori infections . The sulfonamide group chelates the active-site nickel, while the pyridazine core occupies a hydrophobic pocket (binding energy: −9.2 kcal/mol) . Experimental validation shows an IC₅₀ of 7.66 ± 0.37 µM, comparable to the reference inhibitor thiourea (IC₅₀ = 4.20 µM) .
Hemocompatibility
Hemolysis assays at 0.5–1 mg/mL concentrations reveal <5% erythrocyte lysis, indicating favorable biocompatibility . This contrasts with structurally similar compounds (e.g., 1-(3-nitropyridin-2-yl)piperazine derivatives), which exhibit >15% hemolysis .
Antimicrobial Activity
While direct data on this compound is limited, analogs like 3-methoxy-2-phenylimidazo[1,2-b]pyridazines demonstrate potent activity against Mycobacterium tuberculosis (MIC = 0.2 µg/mL) . Structural similarities suggest potential antimycobacterial applications warranting further study .
Physical and Chemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| Solubility | 22 mg/mL (DMSO) | Shake-flask method |
| LogP | 2.8 | HPLC-derived |
| pKa | 4.1 (sulfonamide), 9.3 (pyridine) | Potentiometric titration |
The compound exhibits pH-dependent solubility, with improved dissolution in acidic media (pH < 4) due to protonation of the pyridine nitrogen. Stability studies indicate degradation <2% under ambient conditions over 12 months.
Comparative Analysis with Related Compounds
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